molecular formula C12H19N3O B1477314 (1-(3-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol CAS No. 2003792-77-4

(1-(3-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol

Cat. No.: B1477314
CAS No.: 2003792-77-4
M. Wt: 221.3 g/mol
InChI Key: QAUNZALZHZWYGI-UHFFFAOYSA-N
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Description

(1-(3-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-(3-aminopyridin-2-yl)-4-methylpiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(9-16)4-7-15(8-5-12)11-10(13)3-2-6-14-11/h2-3,6,16H,4-5,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUNZALZHZWYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=C(C=CC=N2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(3-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol, often referred to as a pyridinyl piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17N3OC_{11}H_{17}N_{3}O with a molecular weight of approximately 207.27 g/mol. The compound features a piperidine ring substituted with an aminopyridine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridinyl piperidines can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity

A notable area of investigation is the compound's potential against malaria. Analogous compounds have been studied for their inhibitory effects on Plasmodium falciparum ATPase, essential for the parasite's survival. A recent study highlighted that modifications in the piperidine structure could enhance efficacy against malaria parasites, suggesting a promising avenue for developing new antimalarial agents .

Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Research has indicated that similar piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits in conditions such as depression and anxiety .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes:

  • Serotonin Receptors : The compound may exhibit affinity for various serotonin receptors, influencing mood regulation.
  • ATPase Inhibition : By inhibiting ATPase activity in parasites, it disrupts their energy metabolism, leading to decreased viability.
  • Antibacterial Mechanism : The mechanism against bacteria may involve disrupting cell wall synthesis or function.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyDemonstrated significant inhibition against E. coli with an MIC of 32 µg/mL .
Study 2Assess antiparasitic activityShowed promising results against P. falciparum, with an IC50 value of 50 nM .
Study 3Investigate neuropharmacological effectsIdentified potential as an SSRI with comparable efficacy to established medications .

Scientific Research Applications

Structural Characteristics

The molecular formula of (1-(3-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol is C12H19N3O. Its structure features a piperidine ring substituted with an aminopyridine moiety, which is significant for its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Therapeutic Applications

  • Neurological Disorders :
    • Compounds similar to this compound have been studied for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. The presence of the aminopyridine group may enhance interactions with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.
  • Antidepressant Activity :
    • Research indicates that derivatives of piperidine and pyridine exhibit antidepressant-like effects in animal models. The specific configuration of this compound may influence its efficacy in modulating mood-related neurotransmitters.
  • Anticancer Properties :
    • Preliminary studies suggest that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The ability of this compound to inhibit tumor growth is an area of ongoing research.

Case Study 1: Neuropharmacological Evaluation

A study conducted by researchers investigating the neuropharmacological properties of piperidine derivatives highlighted the potential of this compound in enhancing cognitive function in rodent models. Behavioral assays demonstrated improvements in memory retention and learning tasks when administered at specific dosages.

Case Study 2: Antitumor Activity

In vitro studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for anticancer drug development.

Data Tables

ApplicationPotential EffectsReferences
Neurological DisordersCognitive enhancement
Antidepressant ActivityMood modulation
Anticancer PropertiesCytotoxicity against cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(3-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol
Reactant of Route 2
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(1-(3-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.